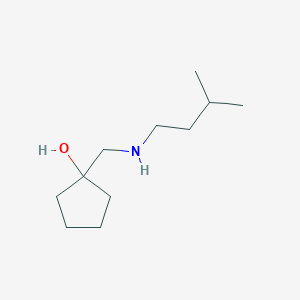

1-((Isopentylamino)methyl)cyclopentan-1-ol

Description

Contextualization within Cyclopentanol (B49286) Chemistry

Cyclopentanol and its derivatives are fundamental building blocks in organic synthesis. nih.gov The five-membered carbocyclic ring of cyclopentanol provides a rigid scaffold that can be functionalized in various ways. nih.gov The chemistry of cyclopentanol is rich, encompassing reactions such as oxidation to cyclopentanone (B42830), dehydration to cyclopentene, and esterification of the hydroxyl group. nih.gov The introduction of substituents onto the cyclopentane (B165970) ring, as seen in 1-((isopentylamino)methyl)cyclopentan-1-ol, can significantly influence the compound's stereochemistry and reactivity, opening avenues for the synthesis of complex molecular architectures. oregonstate.edu

Relevance of Beta-Amino Alcohol Moieties in Organic Synthesis

The 1,2-amino alcohol, or beta-amino alcohol, is a crucial functional group in organic chemistry. This motif is present in numerous natural products and pharmaceutically active compounds. Beta-amino alcohols are valuable synthetic intermediates, often used in the preparation of chiral auxiliaries, ligands for asymmetric catalysis, and as precursors to other important functional groups. The proximity of the amino and hydroxyl groups can lead to interesting intramolecular interactions and unique reactivity patterns.

Structural Features and Chemical Classification of this compound

From a structural standpoint, this compound is a tertiary alcohol, as the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms. It is also a secondary amine, with the nitrogen atom bonded to two carbon atoms (the methylcyclopentane (B18539) group and the isopentyl group) and one hydrogen atom. The isopentyl group, also known as the 3-methylbutyl group, is a five-carbon alkyl chain with a branched structure. The presence of both a hydroxyl group and an amino group classifies it as an amino alcohol.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C11H23NO |

| Molecular Weight | 185.31 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

Note: These properties are predicted based on the chemical structure and have not been experimentally verified.

Overview of Academic Research Objectives Concerning this compound

While specific research on this compound is not widely published, academic interest in such a compound would likely stem from several key areas. Research on analogous N-substituted 1-(aminomethyl)cyclopentan-1-ol derivatives often focuses on their potential as intermediates in the synthesis of more complex molecules with desired biological activities.

The isopentylamine moiety itself has been identified as a defense compound in rice, suggesting that its incorporation into other molecules could be of interest for agrochemical research. nih.gov Furthermore, the structural similarity of the core to compounds with known pharmacological activity could prompt investigations into its potential as a therapeutic agent. For instance, related amino alcohol derivatives have been explored for a variety of medicinal applications. nih.gov Research objectives could therefore include the development of efficient synthetic routes, the exploration of its reactivity, and the screening of the compound and its derivatives for biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

1-[(3-methylbutylamino)methyl]cyclopentan-1-ol |

InChI |

InChI=1S/C11H23NO/c1-10(2)5-8-12-9-11(13)6-3-4-7-11/h10,12-13H,3-9H2,1-2H3 |

InChI Key |

YBYJHIXMZVFZKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNCC1(CCCC1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isopentylamino Methyl Cyclopentan 1 Ol

Retrosynthetic Analysis and Key Disconnections for 1-((Isopentylamino)methyl)cyclopentan-1-ol

A retrosynthetic analysis of the target molecule reveals three primary bond disconnections that form the basis for logical synthetic strategies.

Disconnection A (C-N Bond): The most common and strategically sound disconnection is at the carbon-nitrogen bond of the secondary amine. This leads to two key precursors: 1-(aminomethyl)cyclopentan-1-ol and an isopentyl electrophile (like isopentyl halide) or a carbonyl compound (isovaleraldehyde). This approach benefits from the wide availability of methods for amine alkylation and reductive amination. wikipedia.orgwikipedia.org

Disconnection B (C-C Bond): An alternative disconnection breaks the carbon-carbon bond between the cyclopentyl ring and the methyl group. This pathway originates from cyclopentanone (B42830) and a synthetic equivalent of an "(isopentylamino)methyl" anion. This route is generally less common due to the complexities of handling such organometallic reagents.

Disconnection C (N-Isopentyl Bond): This disconnection is identical to Disconnection A and represents the forward synthetic step of attaching the isopentyl group to a primary amine precursor.

Based on this analysis, the most viable synthetic strategies proceed through the formation of a 1-(aminomethyl)cyclopentan-1-ol intermediate, followed by the introduction of the isopentyl group.

Precursor Synthesis and Functional Group Transformations Leading to this compound

The construction of the target molecule relies on the efficient synthesis of its precursors and the application of key functional group transformations.

The cyclopentanol (B49286) core, featuring a tertiary alcohol, is typically synthesized from cyclopentanone. researchgate.net A primary method involves the nucleophilic addition of a cyanide-containing reagent to cyclopentanone to form a cyanohydrin, 1-hydroxycyclopentanecarbonitrile (B1295621). This reaction establishes the critical C-C bond and introduces a nitrogen-containing functional group in a single step.

Another approach involves the use of Grignard reagents with cyclopentanone to create tertiary alcohols like 1-methylcyclopentanol, which could then be further functionalized, although this is a more circuitous route for the target molecule. google.comcymitquimica.com The direct synthesis from cyclopentanone is more atom-economical.

The aminomethyl moiety (-CH₂NH₂) is most effectively installed by the chemical reduction of a nitrile group. Starting from the 1-hydroxycyclopentanecarbonitrile precursor, the nitrile can be reduced to a primary amine using powerful reducing agents.

Nitrile Reduction: The conversion of nitriles to primary amines can be accomplished using reagents like Lithium Aluminum Hydride (LiAlH₄). libretexts.org This reaction transforms the cyanohydrin intermediate directly into 1-(aminomethyl)cyclopentan-1-ol, the key precursor for the final step.

This two-step sequence (cyanohydrin formation followed by nitrile reduction) is a highly efficient method for converting a cyclic ketone into a β-amino alcohol structure.

The final step in the synthesis is the attachment of the isopentyl group to the primary amine of 1-(aminomethyl)cyclopentan-1-ol. This is typically achieved through one of two robust methods: reductive amination or direct N-alkylation.

Reductive Amination: This is a widely used and highly effective method for forming C-N bonds. masterorganicchemistry.com It involves the reaction of the primary amine precursor with isovaleraldehyde (B47997) (3-methylbutanal) to form an intermediate imine, which is then reduced in situ to the target secondary amine. wikipedia.orgchemistrysteps.com This one-pot procedure is often preferred as it avoids the over-alkylation issues that can plague direct alkylation methods. masterorganicchemistry.commasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde. masterorganicchemistry.comyoutube.com

N-Alkylation: This classic method involves the reaction of the primary amine with an isopentyl halide, such as 1-bromo-3-methylbutane, via a nucleophilic substitution reaction. wikipedia.orglibretexts.org While straightforward, this reaction can be difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a potential second alkylation event that forms an undesired tertiary amine. masterorganicchemistry.comlibretexts.org To favor mono-alkylation, reaction conditions must be carefully controlled, often using a large excess of the starting amine.

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | Isovaleraldehyde, NaBH₃CN or NaBH(OAc)₃ | High selectivity for mono-alkylation; often a one-pot reaction. masterorganicchemistry.com | Requires an aldehyde precursor. |

| N-Alkylation | Isopentyl bromide or iodide, Base (e.g., K₂CO₃) | Uses readily available alkyl halides. | Risk of over-alkylation to form tertiary amines; may require large excess of starting amine. masterorganicchemistry.com |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The target compound, this compound, is achiral. However, the synthesis of stereoisomers would become relevant if substituents were introduced on the cyclopentane (B165970) ring or the isopentyl group, creating chiral centers. A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. iupac.org

For related chiral amino alcohols, stereoselective synthesis is of great importance. Should a chiral analog of the target molecule be desired, several strategies could be employed:

Use of Chiral Precursors: Starting the synthesis from an enantiomerically pure cyclopentanone derivative.

Asymmetric Catalysis: Employing a chiral catalyst during a key bond-forming step, such as the initial addition to the cyclopentanone or during the reduction of the imine in a reductive amination pathway.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the precursor molecule to direct the stereochemical outcome of a subsequent reaction, followed by its removal.

For instance, the stereoselective synthesis of functionalized delta-amino alcohols with a cyclopentane skeleton has been achieved from racemic gamma-lactams, demonstrating that complex stereochemical control on a cyclopentane ring is feasible. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the final step of the synthesis—the reductive amination or alkylation—is critical for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and the specific reducing agent or base used.

For the reductive amination of cyclopentanone with an amine, studies have shown that the choice of catalyst and support can significantly influence the yield. For example, ruthenium-based catalysts supported on niobium oxide have demonstrated good performance. researchgate.net

Below is a representative data table illustrating how reaction parameters could be optimized for a generic reductive amination step, based on findings from related syntheses.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH₃CN | Methanol | 25 | 75 |

| 2 | NaBH(OAc)₃ | Dichloroethane | 25 | 85 |

| 3 | H₂/Pd-C | Ethanol | 50 | 80 |

| 4 | NaBH(OAc)₃ | Tetrahydrofuran | 25 | 82 |

| 5 | NaBH(OAc)₃ | Dichloroethane | 40 | 88 |

This table presents hypothetical data for optimization studies based on common reductive amination procedures. masterorganicchemistry.com

For N-alkylation , optimization would focus on the base, solvent, and temperature to control the rate of reaction and minimize the formation of byproducts. Studies on N-alkylation using mixed oxides like Al₂O₃–OK have shown that the reaction can proceed efficiently even at room temperature. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. acs.org The synthesis of this compound via reductive amination is particularly amenable to the incorporation of greener practices. wikipedia.orgjocpr.com

Catalytic Hydrogenation: A significant green improvement over the use of stoichiometric hydride reagents is the use of catalytic hydrogenation for the reduction step. acsgcipr.org This involves reacting the intermediate imine with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. acsgcipr.orgfrontiersin.org This method has a high atom economy as the only byproduct is water from the initial imine formation. Minimizing the pressure of the hydrogen gas used is also a green consideration. acsgcipr.org

Alternative Solvents and Solvent-Free Conditions: Traditionally, reductive aminations have often been conducted in chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). acsgcipr.org These solvents are now recognized as environmentally problematic. A key green chemistry objective is to replace them with more benign alternatives. Research has shown that solvents like ethyl acetate (B1210297) (EtOAc) can be effective for reductive aminations, particularly when using reagents like sodium triacetoxyborohydride. acsgcipr.orgrsc.org Even more preferable are alcohols, which are considered among the greenest class of solvents. acsgcipr.org However, caution is necessary when using alcohols with catalytic hydrogenation, as they can potentially undergo oxidation and lead to side reactions. acsgcipr.org

An even more advanced green approach is the implementation of solvent-free reaction conditions. researchgate.netacs.orgresearchgate.net For solid reactants, this can be achieved by grinding the components together, sometimes with a catalytic amount of a solid acid. acs.orgresearchgate.net This dramatically reduces waste and can lead to shorter reaction times and simpler work-up procedures.

Biocatalysis: The use of enzymes as catalysts represents a frontier in green chemistry. acs.org For the synthesis of amines, transaminases and imine reductases (IREDs) are enzymes that can offer high selectivity under mild, aqueous conditions. wikipedia.org While specific enzymes for the synthesis of this compound have not been reported, the broader field of biocatalysis is rapidly expanding and offers a promising future direction for the green synthesis of such compounds.

Research Findings on Green Reductive Amination:

The following table summarizes key research findings applicable to the green synthesis of amines via reductive amination, which could be adapted for the production of this compound.

| Green Approach | Key Findings | Potential Application to Synthesis |

| Catalytic Hydrogenation | Utilizes H₂ with catalysts like Pd/C, offering high atom economy. acsgcipr.orgfrontiersin.org | Reduction of the imine formed from 1-(aminomethyl)cyclopentan-1-ol and isovaleraldehyde. |

| Greener Solvents | Replacement of chlorinated solvents with ethyl acetate or alcohols. acsgcipr.orgrsc.org | Performing the reaction in EtOAc with NaBH(OAc)₃ as the reductant. |

| Solvent-Free Synthesis | Grinding solid reactants together, often with a solid acid catalyst. acs.orgresearchgate.net | If starting materials are solid, this method could eliminate solvent waste entirely. |

| Biocatalysis | Use of enzymes like imine reductases for high selectivity in aqueous media. wikipedia.org | A future potential for highly selective and environmentally friendly synthesis. |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible, aligning with the modern imperatives of sustainable chemical manufacturing.

Spectroscopic and Structural Elucidation of 1 Isopentylamino Methyl Cyclopentan 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-((Isopentylamino)methyl)cyclopentan-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D and 2D NMR experiments would be essential for a complete structural assignment.

Proton (1H) NMR Spectral Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment. The chemical shift (δ) of each proton signal, its integration (the area under the signal), and its multiplicity (splitting pattern) would be key to assigning the structure.

Expected ¹H NMR Data (Theoretical):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | Broad singlet | 1H | |

| -NH- | Singlet or Triplet | 1H | |

| -CH₂-N- | Triplet | 2H | |

| -N-CH₂- (isopentyl) | Triplet | 2H | |

| -CH(CH₃)₂ | Multiplet | 1H | |

| -CH₂- (cyclopentyl) | Multiplet | 8H | |

| -CH(CH₃)₂ | Doublet | 6H |

Carbon-13 (13C) NMR Spectral Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would indicate the types of carbon atoms (e.g., quaternary, CH, CH₂, CH₃).

Expected ¹³C NMR Data (Theoretical):

| Carbon | Chemical Shift (ppm) |

| C-OH (quaternary) | 70-80 |

| C-CH₂-N | 50-60 |

| C-N-CH₂ (isopentyl) | 40-50 |

| C-CH₂ (cyclopentyl) | 20-40 |

| C-CH (isopentyl) | 25-35 |

| C-CH₃ (isopentyl) | 20-25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish ¹H-¹H coupling correlations, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across quaternary carbons and heteroatoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition of the compound. For this compound (C₁₁H₂₃NO), the expected exact mass would be calculated and compared to the experimental value.

Expected HRMS Data (Theoretical):

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 186.18524 | Data not available |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Expected IR and Raman Data (Theoretical):

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H stretch (alcohol) | 3600-3200 (broad) | 3600-3200 (weak) |

| N-H stretch (secondary amine) | 3500-3300 (moderate) | 3500-3300 (moderate) |

| C-H stretch (alkane) | 2960-2850 (strong) | 2960-2850 (strong) |

| C-N stretch | 1250-1020 (moderate) | 1250-1020 (weak) |

| C-O stretch | 1260-1000 (strong) | 1260-1000 (weak) |

X-ray Crystallography for Solid-State Structure Determination of this compound

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the solid-state structure of this compound has not been determined and reported to date. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available in the public domain.

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be integral to fully characterizing the structural features of this compound in its solid state.

Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would yield precise data on its crystal structure. This would include:

Crystal System and Space Group: Determination of the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group would describe the symmetry of the unit cell and the arrangement of molecules within it.

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be accurately measured.

Molecular Conformation: The analysis would reveal the exact conformation of the molecule in the solid state, including the puckering of the cyclopentane (B165970) ring and the orientation of the isopentylamino and hydroxyl substituents.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would provide insight into the covalent bonding within the molecule.

Intermolecular Interactions: The technique would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which govern the packing of the molecules in the crystal lattice.

Without experimental data, any discussion of the specific solid-state structure of this compound remains speculative. The acquisition of such data through single-crystal X-ray diffraction would be a valuable contribution to the chemical understanding of this compound.

Reactivity and Chemical Transformations of 1 Isopentylamino Methyl Cyclopentan 1 Ol

Reactions Involving the Hydroxyl Group of 1-((Isopentylamino)methyl)cyclopentan-1-ol

The tertiary alcohol of this compound is a key site for chemical modification. Its reactivity is influenced by the steric hindrance of the cyclopentyl ring and the adjacent aminomethyl substituent.

Esterification and Etherification

Esterification: The formation of esters from the tertiary alcohol of this compound is possible but can be sterically hindered. Direct esterification with a carboxylic acid under acidic conditions (Fischer esterification) is generally inefficient for tertiary alcohols due to their propensity for elimination reactions. A more effective method involves the reaction of the alcohol with an acid chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct, driving the reaction to completion.

Etherification: Similar to esterification, the synthesis of ethers from this tertiary alcohol requires specific conditions to avoid side reactions. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be challenging due to the steric bulk around the hydroxyl group and the potential for the alkoxide to act as a base, promoting elimination of the alkyl halide. A more viable approach for forming ethers would be to react the alcohol with an alkylating agent under acidic conditions, though this may also promote dehydration.

| Reaction Type | Reagents | Key Considerations |

| Esterification | Acid Chloride/Anhydride, Pyridine | Steric hindrance may slow the reaction rate. |

| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Elimination of the alkyl halide is a competing reaction. |

Dehydration Pathways

The tertiary alcohol of this compound is susceptible to dehydration under acidic conditions, leading to the formation of an alkene. The mechanism typically proceeds through a carbocation intermediate. Protonation of the hydroxyl group forms a good leaving group (water), which departs to generate a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of a double bond.

Due to the structure of the molecule, two primary dehydration products are possible, following Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. However, the formation of the less substituted, exocyclic alkene can also occur. The dehydration of the related compound, 1-methylcyclopentanol, is known to yield a mixture of 1-methylcyclopent-1-ene and methylenecyclopentane. stackexchange.com It is expected that the dehydration of this compound would proceed similarly.

Reactions Involving the Secondary Amino Group of this compound

The secondary amino group in this compound is a versatile functional handle for a variety of chemical transformations. Its nucleophilicity allows for the formation of new carbon-nitrogen and other heteroatom-nitrogen bonds.

Alkylation and Acylation Reactions

Alkylation: The secondary amine can be readily alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. This results in the formation of a tertiary amine. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide variety of alkyl substituents.

Acylation: Acylation of the secondary amine can be achieved by reacting it with acyl chlorides or acid anhydrides. This reaction is typically rapid and results in the formation of a stable amide. A base is often added to neutralize the acidic byproduct. This transformation is a common strategy for protecting the amino group or for synthesizing more complex amide-containing molecules.

| Reaction Type | Reagents | Product |

| Alkylation | Alkyl Halide (e.g., CH3I) | Tertiary Amine |

| Acylation | Acyl Chloride (e.g., CH3COCl) | Amide |

Formation of Amides and Ureas

Amide Formation: As mentioned, acylation leads to the formation of amides. This is a robust and widely used reaction in organic synthesis. The resulting amide is a neutral, stable functional group that is less basic and less nucleophilic than the parent amine.

Urea (B33335) Formation: The secondary amine can react with isocyanates to form substituted ureas. In this reaction, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea linkage. This reaction is generally efficient and provides a straightforward route to urea derivatives of this compound.

Salt Formation and Coordination Chemistry of this compound

The chemical character of this compound is defined by the presence of both a basic secondary amine and a nucleophilic tertiary alcohol. This bifunctionality dictates its behavior in acid-base reactions and its interactions with metal ions.

The secondary amino group readily reacts with a variety of inorganic and organic acids to form the corresponding ammonium (B1175870) salts. This protonation is a standard acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton. The resulting salt exhibits increased water solubility compared to the free base. The general reaction is as follows:

R₂NH + HX → [R₂NH₂]⁺X⁻

The stability and crystallinity of the resulting salt depend on the nature of the acid used. The formation of salts is a common strategy to improve the handling and formulation of amine-containing compounds. In the solid state, the salts of amino alcohols can form extensive hydrogen-bonding networks involving the ammonium proton, the hydroxyl group, and the counter-ion. nih.gov

In the realm of coordination chemistry, this compound can act as a bidentate or monodentate ligand, coordinating to metal ions through the lone pairs of electrons on the nitrogen and oxygen atoms. Amino alcohols are well-documented ligands in coordination chemistry, forming stable complexes with a range of transition metals such as copper, zinc, cobalt, and nickel. alfa-chemistry.comresearchgate.net The coordination can occur with the amino alcohol in its neutral form or as a deprotonated alcoholate, which can act as a bridging ligand between two or more metal centers. researchgate.net The geometry and stability of these coordination complexes are influenced by the nature of the metal ion, the steric bulk of the isopentyl group, and the conformational constraints of the cyclopentyl ring.

The table below summarizes the expected salt formation and coordination behavior of this compound based on the general properties of amino alcohols.

| Reaction Type | Reactant | Expected Product | Key Features |

| Salt Formation | Protic Acids (e.g., HCl, H₂SO₄, CH₃COOH) | Ammonium Salt | Increased water solubility; crystalline solid. |

| Coordination | Transition Metal Ions (e.g., Cu²⁺, Zn²⁺, Co²⁺) | Metal Complex | Can act as a bidentate or monodentate ligand. |

Reactivity of the Cyclopentane (B165970) Ring in this compound

The reactivity of the cyclopentane ring in this molecule is largely influenced by the presence of the tertiary hydroxyl group at the C1 position.

Electrophilic and Nucleophilic Substitutions (if applicable)

Direct electrophilic or nucleophilic substitution on the saturated cyclopentane ring is generally not a facile process under normal conditions. The C-H and C-C bonds of the cycloalkane are strong and unreactive towards most electrophiles and nucleophiles.

However, the hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, by reaction with appropriate reagents (e.g., tosyl chloride, PBr₃). Following this transformation, the carbon atom at C1 becomes electrophilic and susceptible to nucleophilic attack. This would lead to a substitution reaction where the leaving group is replaced by a nucleophile. It is important to note that such reactions may be accompanied by elimination reactions, leading to the formation of an alkene.

Reactions involving the hydroxyl group are more likely. For instance, the oxygen atom of the hydroxyl group is nucleophilic and can react with electrophiles. However, this is a reaction of the functional group rather than a substitution on the ring itself.

Ring-Opening or Ring-Expansion Reactions (if applicable under specific conditions)

The cyclopentane ring is relatively stable and does not readily undergo ring-opening or ring-expansion reactions under standard laboratory conditions. However, under specific and often forcing conditions, such transformations can be induced. For instance, carbocationic rearrangements can lead to ring expansion. If the hydroxyl group is protonated and leaves as a water molecule, a tertiary carbocation is formed at C1 of the cyclopentane ring. Under certain conditions, a neighboring C-C bond in the ring could migrate, leading to a ring-expanded cyclohexanone (B45756) derivative. This type of reaction, known as a pinacol-type rearrangement, is more common for vicinal diols but can be envisioned for this molecule under strongly acidic and dehydrating conditions.

Ring-opening reactions of simple cyclopentanol (B49286) derivatives are not common. However, radical-mediated ring-opening of cyclopropanol (B106826) derivatives is a known process, but this is not directly applicable here. beilstein-journals.orgnih.gov

Regioselectivity and Stereoselectivity in Reactions of this compound

The concepts of regioselectivity and stereoselectivity are critical when considering reactions involving this compound, particularly due to the presence of multiple reactive sites and a chiral center (if the starting material is enantiomerically enriched).

Regioselectivity:

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, several regioselective considerations arise:

N- vs. O-Alkylation/Acylation: In reactions with electrophiles such as alkyl halides or acyl chlorides, the reaction can occur at either the nitrogen of the secondary amine or the oxygen of the tertiary alcohol. The outcome is dependent on the reaction conditions. Generally, the nitrogen is more nucleophilic than the tertiary alcohol, suggesting a preference for N-alkylation or N-acylation. However, steric hindrance around the nitrogen due to the isopentyl group might favor O-acylation under certain conditions. The use of a base can deprotonate the alcohol, increasing its nucleophilicity and favoring O-alkylation.

Substitution vs. Elimination: As mentioned in section 4.3.1, reactions involving the conversion of the hydroxyl group to a good leaving group can be followed by either substitution or elimination. The regioselectivity of elimination would favor the formation of the more substituted alkene (Zaitsev's rule), leading to a double bond between C1 and C2 or C1 and C5 of the cyclopentane ring.

The table below outlines the potential regioselective outcomes for common reactions.

| Reaction | Reagent | Possible Products | Factors Influencing Regioselectivity |

| Acylation | Acetyl Chloride | N-acetyl or O-acetyl derivative | Nucleophilicity (N > O), steric hindrance, base catalysis. |

| Dehydration | Strong Acid (e.g., H₂SO₄) | Alkenes at C1=C2 or C1=C5 | Formation of the more stable alkene (Zaitsev's rule). |

Stereoselectivity:

The C1 carbon of this compound is a stereocenter if the two adjacent ring carbons are considered different, which is often the case in substituted rings. If the molecule is chiral, reactions can proceed with stereoselectivity, leading to a preference for the formation of one stereoisomer over another.

Diastereoselectivity: If a new stereocenter is created during a reaction, the existing stereocenter at C1 can influence the stereochemical outcome, leading to the formation of diastereomers in unequal amounts. For example, in a hypothetical reduction of a derivative where the hydroxyl group is oxidized to a ketone, the approach of a reducing agent could be sterically hindered by the aminomethyl side chain, leading to a preferred diastereomer of the resulting alcohol. The synthesis of amino alcohols often employs diastereoselective methods. rsc.org

Enantioselectivity: If the starting material is a racemate, the use of a chiral reagent or catalyst can lead to the selective reaction of one enantiomer over the other, a process known as kinetic resolution. Alternatively, asymmetric synthesis methods can be employed to produce a single enantiomer of the target molecule.

The stereochemical outcome of reactions involving this compound would be highly dependent on the specific reagents and conditions employed.

Theoretical and Computational Studies of 1 Isopentylamino Methyl Cyclopentan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Stability of 1-((Isopentylamino)methyl)cyclopentan-1-ol

Computational methods like Density Functional Theory (DFT) and ab initio calculations could be employed to model the geometry, electron distribution, and thermodynamic stability of this compound. Such studies would likely focus on the interactions between the functional groups, including intramolecular hydrogen bonding between the hydroxyl and amino groups. These calculations would also provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Conformational Analysis and Energy Landscapes of this compound

The conformational landscape of this compound is complex due to the flexibility of the cyclopentane (B165970) ring and the rotational freedom of the side chain. The cyclopentane ring itself is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the half-chair. biomedres.us The fusion of other rings can restrict this mobility. biomedres.us The energy barrier for interconversion between these forms is typically low.

For this compound, the presence of two bulky substituents on the same carbon atom (the hydroxyl and aminomethyl groups) significantly influences the preferred conformation of the cyclopentane ring. Furthermore, the isopentylamino side chain has multiple rotatable bonds, leading to a large number of possible conformers.

A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule. This can be achieved through computational methods that rotate the various single bonds and calculate the corresponding energy of each conformation. The results would reveal the lowest energy (most stable) conformers and the energy barriers between them. Intramolecular hydrogen bonding between the hydroxyl and amino groups is expected to play a significant role in stabilizing certain conformations.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) of this compound

While experimental spectra for this compound are not widely published, its spectroscopic properties can be predicted using computational chemistry.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra can be calculated to predict the chemical shifts of each nucleus. The predicted spectrum for the cyclopentanol (B49286) portion would show characteristic signals for the methylene (B1212753) groups of the ring and the quaternary carbon bearing the hydroxyl group. The isopentyl group would exhibit distinct signals for its methyl, methylene, and methine protons and carbons. The aminomethyl group would also have its own characteristic chemical shifts.

IR Spectroscopy: The predicted infrared (IR) spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations include the O-H stretch of the hydroxyl group (typically a broad band around 3300-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and C-N and C-O stretching vibrations (in the 1000-1300 cm⁻¹ region).

UV-Vis Spectroscopy: this compound is not expected to have strong absorptions in the UV-Vis region as it lacks significant chromophores. Any absorption would likely be due to n→σ* transitions of the lone pairs on the oxygen and nitrogen atoms, occurring at short wavelengths, likely below 200 nm.

Molecular Dynamics Simulations for Solvent Interactions and Dynamics of this compound

Molecular dynamics (MD) simulations can provide valuable insights into the behavior of this compound in different solvent environments. nih.gov These simulations model the movement of the molecule and surrounding solvent molecules over time, offering a dynamic picture of their interactions.

In an aqueous solution, the polar hydroxyl and amino groups of this compound would form hydrogen bonds with water molecules. MD simulations could quantify the number and lifetime of these hydrogen bonds, revealing the extent of solvation of the polar regions. The nonpolar isopentyl group and the cyclopentane ring would interact with water through weaker hydrophobic interactions.

In nonpolar solvents, the intramolecular hydrogen bonding between the hydroxyl and amino groups would likely become more significant, as there is no competition from solvent molecules. MD simulations could explore how the conformational preferences of the molecule change in different solvents. researchgate.net Such studies can also be used to understand how molecules interact with lipid membranes. nih.gov

Reaction Mechanism Studies and Transition State Analysis of this compound Transformations

Specific reaction mechanisms involving this compound have not been extensively studied. However, its structure suggests several potential transformations. The hydroxyl group could undergo reactions typical of tertiary alcohols, such as dehydration to form an alkene or substitution reactions under acidic conditions. The secondary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation.

Computational chemistry can be used to investigate the mechanisms of these potential reactions. By calculating the energies of reactants, products, and, most importantly, the transition states, the activation energy for a given reaction can be determined. This allows for the prediction of reaction rates and the elucidation of the most likely reaction pathways. For example, the mechanism of dehydration could be studied to determine whether it proceeds through a direct elimination or a carbocation intermediate. Similarly, the transition states for the reaction of the amine with various electrophiles could be modeled to understand its nucleophilic reactivity.

Potential Applications of 1 Isopentylamino Methyl Cyclopentan 1 Ol in Advanced Chemical Research

Potential as a Chiral Ligand in Asymmetric Catalysis

Chiral β-amino alcohols are a well-established class of ligands for various metal-catalyzed asymmetric reactions, such as the transfer hydrogenation of ketones and imines. mdpi.comrsc.org The efficacy of these ligands often stems from their ability to form stable, chiral metal complexes that can effectively control the stereochemical outcome of a reaction. The structure of 1-((Isopentylamino)methyl)cyclopentan-1-ol fits the general motif of a chiral amino alcohol, making it a plausible candidate for such applications. However, no specific studies have been published that evaluate its performance as a ligand in any form of asymmetric catalysis.

Unexplored Role as an Organocatalyst

In addition to their role as ligands for metals, some amino alcohols can function as organocatalysts, promoting chemical transformations without the need for a metal center. The combination of an amine and a hydroxyl group can facilitate various reactions through hydrogen bonding and other non-covalent interactions. While the potential exists for this compound to act as an organocatalyst, there are no published reports investigating this possibility.

Hypothetical Application in Supramolecular Chemistry

The principles of host-guest chemistry often rely on molecules capable of specific non-covalent interactions. wikipedia.orgresearchgate.net The functional groups present in this compound, namely the hydroxyl and amino groups, could participate in hydrogen bonding networks, a key interaction in supramolecular assembly. Triptycene derivatives, for instance, are used as building blocks for novel supramolecular structures. rsc.org While this suggests a potential role for cyclopentanol (B49286) derivatives in this field, no research has specifically explored the supramolecular behavior of this compound.

Speculative Use in Materials Science

Amine-functionalized polymers and surface modifications are critical in the development of advanced materials with tailored properties. polysciences.comnih.govbeilstein-journals.org Amino alcohols can be incorporated into polymer backbones or grafted onto surfaces to introduce specific functionalities. nih.gov For example, a patent describes a process for preparing functional polymers by adding amino and polymeryl groups to aldehyde moieties. google.com The structure of this compound makes it a candidate for use as a monomer or a surface-modifying agent, but there is no evidence in the literature of it being used for these purposes.

Environmental Fate and Degradation Mechanisms of 1 Isopentylamino Methyl Cyclopentan 1 Ol

Photochemical Degradation Pathways in Aquatic and Atmospheric Environments

No studies detailing the photochemical degradation of 1-((Isopentylamino)methyl)cyclopentan-1-ol in water or the atmosphere were found. Research in this area would typically investigate the compound's reaction with photochemically produced reactive species, such as hydroxyl radicals, to determine its persistence and transformation products under the influence of sunlight.

Biotic Degradation by Microorganisms in Soil and Water Systems

There is no available information on the biotic degradation of this compound by microorganisms. Such research would involve studying the compound's breakdown by bacteria and fungi in soil and aquatic environments to assess its biodegradability and potential for bioaccumulation.

Hydrolytic Stability and Transformation Products

Data on the hydrolytic stability of this compound is not present in the available literature. Hydrolysis studies are crucial for understanding a compound's persistence in water and identifying the products that may form from its reaction with water.

Development of Analytical Methods for Environmental Monitoring of this compound

No published methods for the analytical monitoring of this compound in environmental matrices such as water, soil, or air were discovered. The development of such methods is a prerequisite for studying its environmental occurrence, fate, and transport.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.